molecular formula C5H5F3N2S B1318703 (2-(Trifluoromethyl)thiazol-4-yl)methanamine CAS No. 852854-39-8

(2-(Trifluoromethyl)thiazol-4-yl)methanamine

Cat. No.: B1318703
CAS No.: 852854-39-8
M. Wt: 182.17 g/mol
InChI Key: FNVNZSFAYIKOJQ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a heterocyclic compound with the molecular formula C5H5F3N2S It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine typically involves the reaction of 2-(trifluoromethyl)thiazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(Trifluoromethyl)thiazole, formaldehyde, ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by extraction and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

(2-(Trifluoromethyl)thiazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
  • (2-(Trifluoromethyl)-1,3-thiazol-5-yl)methanamine

Uniqueness

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is unique due to the specific positioning of the trifluoromethyl group on the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNZSFAYIKOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590498
Record name 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852854-39-8
Record name 2-(Trifluoromethyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852854-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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